molecular formula C15H28O2 B1594656 Tert-butyl undec-10-enoate CAS No. 93757-41-6

Tert-butyl undec-10-enoate

Cat. No.: B1594656
CAS No.: 93757-41-6
M. Wt: 240.38 g/mol
InChI Key: RKOBCJCSWMKBEH-UHFFFAOYSA-N
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Description

Tert-butyl undec-10-enoate is an organic compound with the molecular formula C15H28O2. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of a tert-butyl group and an undec-10-enoate moiety, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

Tert-butyl undec-10-enoate is a chemical compound with the molecular formula C15H28O2 It has been used in the synthesis of novel lipidic triazole derivatives , which suggests that its targets could be related to lipid metabolism or signaling pathways.

Mode of Action

It’s known that it can be used as a building block in the synthesis of lipidic triazole derivatives . These derivatives interact with their targets, potentially altering cellular processes.

Biochemical Pathways

Given its use in the synthesis of lipidic triazole derivatives , it’s plausible that it may influence lipid-related biochemical pathways.

Pharmacokinetics

Its physical form is a liquid , which could influence its absorption and distribution in the body

Result of Action

Lipidic triazole derivatives synthesized using this compound have shown some degree of antibacterial and antifungal activities . This suggests that this compound, as a precursor to these derivatives, may indirectly contribute to these antimicrobial effects.

Action Environment

It’s known that the compound should be stored in a sealed, dry environment at 2-8°c , indicating that temperature and moisture could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl undec-10-enoate can be synthesized through the esterification of 10-undecenoic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl undec-10-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl undec-10-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

    10-Undecenoic acid: A precursor to tert-butyl undec-10-enoate, known for its antimicrobial properties.

    Tert-butyl acetate: Another ester with a tert-butyl group, used in various industrial applications.

    Methyl undec-10-enoate: Similar to this compound but with a methyl group instead of a tert-butyl group.

Uniqueness

This compound is unique due to the presence of both a tert-butyl group and an undec-10-enoate moiety, which confer distinct chemical properties and reactivity. Its versatility in chemical reactions and wide range of applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

tert-butyl undec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-5-6-7-8-9-10-11-12-13-14(16)17-15(2,3)4/h5H,1,6-13H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOBCJCSWMKBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337886
Record name tert-butyl undec-10-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93757-41-6
Record name tert-butyl undec-10-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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